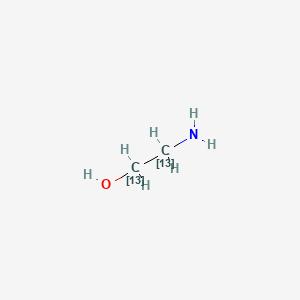
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate” is an intermediate in the synthesis of Thyroxine (T425600) derivatives with potential effect towards maintenance of metabolic homeostasis .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate” is C9H8I2O3 . The molecular weight is 417.97 .Aplicaciones Científicas De Investigación
A study by Varma et al. (2006) explored the production of phenylacetic acid derivatives, including similar compounds, by Curvularia lunata, highlighting their potential use in antimicrobial and antioxidant applications, although the specific compounds investigated did not show significant activity in these areas (Varma et al., 2006).
Research by Min (2015) focused on the preparation of related methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through Grignard reactions, emphasizing its application in drug intermediates and enhancing students' interest and skills in scientific research (Min, 2015).
Chen et al. (2016) investigated the α-oxidation of aromatic ketones to produce similar acetate derivatives using palladium catalysis, suggesting its utility in organic synthesis and possibly pharmaceutical applications (Chen et al., 2016).
Sicker et al. (1994) and (1995) conducted studies on the synthesis of hemiacetals and benzothiazines, respectively, using related compounds. These studies highlight the potential use of these compounds in creating analogues of natural allelochemicals and in electrosynthesis, respectively (Sicker et al., 1994), (Sicker et al., 1995).
Clarke et al. (1973) discussed the substitution reactions of benzo[b]thiophen derivatives, including compounds similar to Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate, suggesting their potential in synthesizing biologically active compounds (Clarke et al., 1973).
Research by Fredimoses et al. (2015) on Aspergillus westerdijkiae SCSIO 05233 isolated a new compound structurally similar to Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate, indicating its potential in natural product research and bioactive compound discovery (Fredimoses et al., 2015).
Michael and Nkwelo (1990) studied the effects of different functionalities on oxythallation reactions, suggesting potential applications in organic synthesis and drug development (Michael & Nkwelo, 1990).
Surks et al. (1968) investigated the identification of a similar compound in rat thyroid glands, providing insight into its role in thyroxine biosynthesis (Surks et al., 1968).
Propiedades
IUPAC Name |
methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCFXRRJRGYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)






